2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one
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Overview
Description
2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one is a complex organic compound that features a combination of phenyl, pyridazinyl, and piperazinyl groups. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which allows it to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine to form the pyridazinone core . The final step involves the coupling of this core with a piperazine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological targets make it useful for studying cellular processes and signaling pathways.
Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 6-aryl-4,5-dihydro-3(2H)-pyridazinones share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine Derivatives: These compounds also feature a fused ring system and are studied for their pharmacological properties.
Pyrimidine Derivatives: Similar in structure, these compounds are used in various therapeutic applications.
Uniqueness
What sets 2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one apart is its unique combination of functional groups, which allows for a diverse range of interactions with biological targets. This structural diversity enhances its potential as a versatile pharmacological agent.
Properties
IUPAC Name |
2-phenyl-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-2-19(18-8-4-3-5-9-18)23(29)28-16-14-27(15-17-28)22-12-11-21(25-26-22)20-10-6-7-13-24-20/h3-13,19H,2,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNWPXGGRJZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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